2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane
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Overview
Description
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is an organophosphorus compound that features a unique oxazaphosphinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of a suitable phosphine precursor with an appropriate chloroalkylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxazaphosphinane ring. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form oxazaphosphinane oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the oxazaphosphinane ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted oxazaphosphinanes.
Oxidation: Formation of oxazaphosphinane oxides.
Reduction: Formation of reduced oxazaphosphinane derivatives.
Scientific Research Applications
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(methyl)-1,3,2-oxazaphosphinane
- 2-Chloro-3-(ethyl)-1,3,2-oxazaphosphinane
- 2-Chloro-3-(butyl)-1,3,2-oxazaphosphinane
Uniqueness
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
54608-29-6 |
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Molecular Formula |
C6H13ClNOP |
Molecular Weight |
181.60 g/mol |
IUPAC Name |
2-chloro-3-propan-2-yl-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C6H13ClNOP/c1-6(2)8-4-3-5-9-10(8)7/h6H,3-5H2,1-2H3 |
InChI Key |
OGDKYKHSBLDYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCOP1Cl |
Origin of Product |
United States |
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